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Compound of Interest

Compound Name: Etioporphyrin I

Cat. No.: B1294293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Etioporphyrin I, a significant porphyrin derivative with applications in various research fields,

including photodynamic therapy (PDT). This document details its characteristic spectral

signatures, the experimental protocols for their acquisition, and relevant biochemical pathways.

Introduction to Etioporphyrin I
Etioporphyrin I is a synthetic porphyrin, a class of heterocyclic macrocycles with a central

cavity that can chelate various metal ions. Its structure, 2,7,12,17-tetraethyl-3,8,13,18-

tetramethylporphyrin, gives it a high degree of symmetry and unique photophysical properties.

These properties make it a valuable tool in drug development, particularly as a photosensitizer

in PDT, where it can be activated by light to produce cytotoxic reactive oxygen species (ROS)

that selectively destroy cancer cells. Understanding its spectroscopic profile is crucial for its

application and development in therapeutic contexts.

Spectroscopic Data
The spectroscopic data for Etioporphyrin I are summarized below. These values are essential

for the identification, quantification, and characterization of its photophysical behavior.

Porphyrins exhibit a characteristic intense absorption band, known as the Soret band (or B

band), in the near-UV region, and several weaker bands, called Q bands, in the visible region.
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The exact positions and intensities of these bands are solvent-dependent.

Solvent
Soret Band (λ_max,
nm)

Q-Bands (λ_max,
nm)

Molar Extinction
Coefficient (ε,
M⁻¹cm⁻¹) at Soret
Band

0.1 M Potassium

Phosphate Buffer
394 Not Specified Not Specified

Dimethylformamide

(DMF)
396 Not Specified 160,000

1-Propanol Not Specified Not Specified Not Specified

Data sourced from PhotochemCAD database.

Etioporphyrin I exhibits fluorescence emission, the characteristics of which are also influenced

by the solvent environment.

Solvent
Emission Maxima (λ_em,
nm)

Quantum Yield (Φ_F)

0.1 M Potassium Phosphate

Buffer
Not Specified 0.007

Dimethylformamide (DMF) Not Specified 0.091

1-Propanol Not Specified Not Specified

Data sourced from PhotochemCAD database.

Mass spectrometry data is crucial for confirming the molecular weight and elemental

composition of Etioporphyrin I.
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Property Value Source

Molecular Formula C₃₂H₃₈N₄ PubChem

Molecular Weight 478.7 g/mol PubChem

Monoisotopic Mass 478.30964723 Da PubChem

The highly symmetric nature of Etioporphyrin I simplifies its NMR spectra. The aromaticity of

the porphyrin ring leads to characteristic chemical shifts.

¹H NMR: Due to the ring current effect of the 18π-electron system, the inner N-H protons are

strongly shielded and appear upfield (negative ppm values), while the peripheral meso-protons

are strongly deshielded and appear far downfield.

Meso-protons (4H): Expected in the range of 9.0 - 10.0 ppm.

Ethyl-CH₂ (8H): Expected around 4.0 ppm.

Methyl-protons (12H): Expected around 3.5 ppm.

Ethyl-CH₃ (12H): Expected around 1.8 ppm.

Inner N-H protons (2H): Expected in the range of -2.0 to -4.0 ppm.

¹³C NMR: The carbon signals are spread over a wide range.

Meso-carbons: Expected around 100 ppm.

α-pyrrole carbons: Expected around 145 ppm.

β-pyrrole carbons: Expected around 135 ppm.

Ethyl-CH₂: Expected around 20 ppm.

Methyl-carbons: Expected around 12 ppm.

Ethyl-CH₃: Expected around 17 ppm.
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Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

Sample Preparation:

Prepare a stock solution of Etioporphyrin I in a suitable solvent (e.g., dichloromethane,

DMF) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 10⁻⁶ M) in the desired

spectroscopic solvent in a quartz cuvette with a 1 cm path length.

Instrumentation and Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453).

Record a baseline spectrum with the cuvette containing the pure solvent.

Measure the absorption spectrum of the sample from approximately 350 nm to 700 nm.

Identify the λ_max of the Soret and Q bands.

Sample Preparation:

Prepare a sample solution as described for UV-Vis spectroscopy. The concentration

should be low enough to avoid inner filter effects (absorbance at the excitation wavelength

< 0.1).

Instrumentation and Data Acquisition:

Use a spectrofluorometer (e.g., PTI 814).

Set the excitation wavelength to the λ_max of the Soret band or one of the Q bands.

Scan the emission spectrum over a range that includes the expected emission peaks

(e.g., 550 nm to 750 nm).
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To determine the fluorescence quantum yield, a standard with a known quantum yield

(e.g., tetraphenylporphyrin) should be measured under identical conditions.

Sample Preparation:

Dissolve a small amount of Etioporphyrin I in a suitable solvent compatible with the

ionization method (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray

ionization - ESI).

Instrumentation and Data Acquisition:

Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap

instrument) equipped with an appropriate ion source (e.g., ESI).

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Sample Preparation:

Dissolve approximately 5-10 mg of Etioporphyrin I in a deuterated solvent (e.g., CDCl₃)

in an NMR tube.[1]

Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire a ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be

necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizations
Diagrams illustrating key processes and workflows are provided below.
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Photodynamic Therapy (PDT) Signaling Pathway
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Caption: The signaling pathway of photodynamic therapy using Etioporphyrin I as a

photosensitizer.

General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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